molecular formula C23H15BrClN3 B2929925 8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-74-4

8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2929925
CAS No.: 901020-74-4
M. Wt: 448.75
InChI Key: RAPBRKHHZBHCNO-UHFFFAOYSA-N
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Description

8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a sophisticated pyrazoloquinoline derivative recognized in medicinal chemistry as a privileged scaffold for the development of potent kinase inhibitors. This compound serves as a versatile chemical intermediate, with its bromo substituent at the 8-position providing a critical synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to generate diverse analog libraries for structure-activity relationship (SAR) studies. Recent research highlights the core pyrazolo[4,3-c]quinoline structure as a promising template for targeting Discoidin Domain Receptors (DDRs), particularly DDR1 and DDR2, which are receptor tyrosine kinases implicated in cancer progression, fibrosis, and atherosclerosis [https://pubmed.ncbi.nlm.nih.gov/38377938/]. The strategic substitution pattern on this molecule is designed to probe the ATP-binding pocket of these and other kinases, making it a valuable tool for investigating kinase signaling pathways and for the discovery of novel targeted therapeutics. Its primary research value lies in its application in oncology and fibrotic disease research, where it enables the exploration of critical mechanisms of cell proliferation, migration, and extracellular matrix remodeling.

Properties

IUPAC Name

8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPBRKHHZBHCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901020-74-4) is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, such as the presence of bromine and chlorinated phenyl groups, may contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C23H15BrClN3C_{23}H_{15}BrClN_3 with a molecular weight of approximately 448.74 g/mol. The compound features a fused bicyclic structure that includes both pyrazole and quinoline moieties.

PropertyValue
Molecular FormulaC23H15BrClN3
Molecular Weight448.74 g/mol
CAS Number901020-74-4
SMILESCc1ccc(cc1)c1nn(c2c1cnc1c2cc(cc1)Br)c1ccc(cc1)Cl

Antimicrobial Activity

Research indicates that compounds within the pyrazoloquinoline class exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various pathogens. For instance, a study found that similar derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial potential .

Anticancer Potential

The anticancer properties of pyrazoloquinolines have been explored extensively. A case study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The bromine substitution in this compound is believed to enhance its interaction with biological targets, potentially improving its anticancer efficacy .

The synthesis of this compound typically involves multi-step processes including cyclization reactions that yield the desired pyrazoloquinoline structure. The mechanism by which it exerts its biological effects often involves interaction with specific enzymes or receptors in microbial cells or cancerous tissues, leading to inhibition of growth or induction of cell death .

Case Studies

Several case studies have documented the biological activities of this compound and its derivatives:

  • Case Study 1 : A derivative exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics when tested against Gram-positive bacteria.
  • Case Study 2 : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, showing promise for further development as an anticancer agent.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Registry Key References
8-Bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8-Br, 1-(4-ClC6H4), 3-(4-MeC6H4) C23H16BrClN3 464.76 Not provided
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8-Br, 1-(4-MeC6H4), 3-Ph C23H16BrN3 414.31 901263-75-0
5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A) 5-Br, 3-Me, 7-Ph, 9-(4-MeC6H4) C25H19BrN3 453.07 Not provided
1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline 1-(4-ClC6H4), 6-Ph, 8-Ph C28H18ClN3 432.92 Not provided

Key Observations :

  • Bromine Position : The target compound’s bromine at position 8 contrasts with analogs like 1A (position 5) . This positional difference may alter steric and electronic interactions in biological targets.
Physicochemical Properties
Property Target Compound 8-Bromo-1-(4-methylphenyl)-3-phenyl Analog 5-Bromo-3-methyl-7-phenyl-9-(p-tolyl) (1A)
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely low (high aromaticity) Similar Similar
IR/NMR Data Not available Not available Characteristic C=N stretch at 1605 cm<sup>−1</sup>

Notes:

  • Limited experimental data for the target compound necessitate reliance on analog trends. Bromine and aryl substituents generally increase molecular weight and reduce solubility compared to non-halogenated derivatives .

Key Insights :

  • The target compound’s bromine and aryl groups may enhance anti-inflammatory activity similar to 2i and 2m, which feature amino and hydroxyphenyl substituents .
  • Pyrazolo[4,3-f]quinolines (e.g., 1A) exhibit cytotoxicity via topoisomerase inhibition, suggesting that the target compound’s bromine position could modulate such effects .
QSAR and Substituent Effects
  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance binding to enzymatic targets (e.g., iNOS) but may reduce solubility .
  • Methyl vs.

Q & A

Basic: What are the key synthetic strategies for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation reactions. A common approach involves starting with substituted quinoline precursors, such as 2,4-dichloroquinoline-3-carbonitrile, which undergoes nucleophilic substitution with hydrazine derivatives to form pyrazole rings . For example, 3-amino-substituted pyrazoloquinolines can be synthesized by introducing primary amino groups at specific positions to enhance therapeutic potential . Cyclization reactions under reflux conditions (e.g., in ethanol or acetic acid) are critical for ring closure, with yields optimized by controlling temperature and stoichiometry .

Basic: How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?

  • 1H NMR : Key diagnostic signals include aromatic protons in the quinoline and pyrazole rings (δ 7.2–8.5 ppm), substituent-specific shifts (e.g., methyl groups at δ 2.1–2.5 ppm), and bromine/chlorine-induced deshielding .
  • 13C NMR : Distinct carbonyl or nitrile signals (if present) appear at δ 160–180 ppm, while aromatic carbons range from δ 115–140 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 447.2 for C23H15BrClN3) with isotopic patterns matching bromine/chlorine . Purity is validated by elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced: How do substituents (e.g., bromine, chlorophenyl) influence the compound’s bioactivity in enzyme inhibition studies?

The bromine atom at position 8 enhances electrophilicity, enabling covalent interactions with nucleophilic residues in enzyme active sites (e.g., bacterial β-glucuronidase). The 4-chlorophenyl group contributes to hydrophobic binding, while the 4-methylphenyl substituent modulates solubility and membrane permeability . Structure-activity relationship (SAR) studies show that replacing bromine with smaller halogens (e.g., fluorine) reduces steric hindrance but may decrease binding affinity . pH-dependent inhibition profiles (e.g., higher activity at neutral pH) suggest protonation states of the pyrazole nitrogen influence target engagement .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of regiochemistry and stereoelectronic effects . For example, the dihedral angle between the pyrazole and quinoline rings (typically 5–15°) impacts π-π stacking interactions in protein binding . Discrepancies between computational (DFT-optimized) and experimental structures often arise from crystal packing forces, necessitating refinement with anisotropic displacement parameters .

Advanced: How should researchers address contradictory bioactivity data across studies (e.g., antiviral vs. antibacterial effects)?

  • Experimental Design : Control variables such as cell lines (e.g., HeLa vs. HEK293), assay conditions (pH, temperature), and compound purity (HPLC ≥95%).
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare binding kinetics to different targets (e.g., viral proteases vs. bacterial enzymes) .
  • Data Normalization : Express activity as IC50/EC50 values relative to positive controls (e.g., tilorone for interferon induction or CPT-11 for β-glucuronidase inhibition ).

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediates (e.g., pyrazole formation before quinoline cyclization) .
  • Catalyst Screening : PdCl2(PPh3)2 improves coupling efficiency in Sonogashira or Suzuki-Miyaura reactions for aryl substituents .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for steps like cyclocondensation, improving yield by 15–20% .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Docking Simulations (AutoDock Vina) : Predict binding modes to targets like β-glucuronidase (PDB: 3K38). Focus on substituents that enhance hydrogen bonding (e.g., -NH2 at position 3) .
  • ADMET Prediction (SwissADME) : LogP values <5 ensure solubility; topological polar surface area (TPSA) >60 Ų improves blood-brain barrier exclusion for reduced neurotoxicity .

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